Tyrosyl-glutamyl-tryptophan
Overview
Description
Tyrosyl-glutamyl-tryptophan is a tripeptide composed of the amino acids tyrosine, glutamic acid, and tryptophan. This compound is of significant interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-glutamyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using enzymes like γ-glutamyltranspeptidase. This method offers a more environmentally friendly and cost-effective alternative to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Tyrosyl-glutamyl-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form N-formylkynurenine.
Reduction: Reduction reactions can modify the tyrosine residue.
Substitution: The glutamic acid residue can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: N-formylkynurenine.
Reduction: Modified tyrosine derivatives.
Substitution: Various substituted glutamic acid derivatives.
Scientific Research Applications
Tyrosyl-glutamyl-tryptophan has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in immune modulation and cancer treatment.
Industry: Utilized in the production of bioactive peptides and as a substrate for enzymatic reactions.
Mechanism of Action
The mechanism of action of tyrosyl-glutamyl-tryptophan involves its interaction with specific molecular targets and pathways. For example, it can modulate immune responses by interacting with receptors on immune cells. The glutamic acid residue plays a crucial role in binding to these receptors, while the tyrosine and tryptophan residues contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
γ-Glutamyl-tryptophan: Shares the glutamic acid and tryptophan residues but lacks the tyrosine residue.
Tyrosyl-glutamyl-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
Uniqueness: Tyrosyl-glutamyl-tryptophan is unique due to the presence of all three amino acids, which confer distinct biological activities and stability. The combination of tyrosine, glutamic acid, and tryptophan allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O7/c26-18(11-14-5-7-16(30)8-6-14)23(33)28-20(9-10-22(31)32)24(34)29-21(25(35)36)12-15-13-27-19-4-2-1-3-17(15)19/h1-8,13,18,20-21,27,30H,9-12,26H2,(H,28,33)(H,29,34)(H,31,32)(H,35,36)/t18-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMTVLSRTQDWHJ-JBACZVJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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